molecular formula C18H13F5N2O3 B10936672 {3-[(2,4-difluorophenoxy)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{3-[(2,4-difluorophenoxy)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10936672
M. Wt: 400.3 g/mol
InChI Key: DMXHCJPZAOJMDI-UHFFFAOYSA-N
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Description

3-[(2,4-difluorophenoxy)methyl]phenyl[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: is a member of the pyrazolopyrimidine class. Its IUPAC name is [5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone . This compound results from the formal condensation of the carboxy group of 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with the endocyclic amino group of 3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-5-ol.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Investigate its susceptibility to oxidation reactions.

    Reduction: Explore reduction reactions involving this compound.

    Substitution: Assess substitution reactions it may undergo.

Common Reagents and Conditions::

    Reagents: Various oxidizing agents, reducing agents, and nucleophiles.

    Conditions: Temperature, solvent, and catalysts play crucial roles.

Major Products:: The products formed depend on the specific reaction conditions. Further research is needed to identify specific major products.

Scientific Research Applications

Chemistry::

    Catalysis: Investigate its potential as a catalyst or ligand.

    Drug Discovery: Explore its role in designing novel pharmaceuticals.

Biology and Medicine::

    Biological Activity: Study its effects on biological systems.

    Drug Targets: Identify molecular targets influenced by this compound.

Industry::

    Materials Science: Assess its use in materials and coatings.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

Similar compounds include fluridone , which shares some features . more research is needed to explore its distinctiveness.

Properties

Molecular Formula

C18H13F5N2O3

Molecular Weight

400.3 g/mol

IUPAC Name

[3-[(2,4-difluorophenoxy)methyl]phenyl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C18H13F5N2O3/c19-13-4-5-15(14(20)9-13)28-10-11-2-1-3-12(8-11)16(26)25-17(27,6-7-24-25)18(21,22)23/h1-5,7-9,27H,6,10H2

InChI Key

DMXHCJPZAOJMDI-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1(C(F)(F)F)O)C(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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